molecular formula C7H11NO2S B1610254 2-(1,1-Dimethoxyethyl)thiazole CAS No. 200440-13-7

2-(1,1-Dimethoxyethyl)thiazole

Cat. No.: B1610254
CAS No.: 200440-13-7
M. Wt: 173.24 g/mol
InChI Key: PEICOESQHKFTRG-UHFFFAOYSA-N
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Description

2-(1,1-Dimethoxyethyl)thiazole is a heterocyclic organic compound containing a thiazole ring substituted with a 1,1-dimethoxyethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethoxyethyl)thiazole can be achieved through several methods. One common approach involves the reaction of 2-chloro-1-(1,1-dimethoxyethyl)ethanone with thiourea under basic conditions. Another method includes the condensation of this compound with various reagents to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dimethoxyethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(1,1-Dimethoxyethyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethoxyethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    2-Aminothiazole: Known for its antimicrobial properties.

    4-Methylthiazole: Used in flavor and fragrance industries.

Comparison: 2-(1,1-Dimethoxyethyl)thiazole is unique due to the presence of the 1,1-dimethoxyethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-dimethoxyethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-7(9-2,10-3)6-8-4-5-11-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEICOESQHKFTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454212
Record name 2-(1,1-Dimethoxyethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200440-13-7
Record name 2-(1,1-Dimethoxyethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(1,3-thiazol-2-yl)ethanone (35 g, 0.28 mol), anhydrous p-TsOH (50 g, 0.29 mol) and trimethyl ortheformate (175 ml) in methanol (500 ml) was refluxed for 18 h. After concentration, the residue was partitioned between sat. NaHCO3 and ether. The organic layers were washed with brine, dried over Na2SO4 and concentrated to give 36 g (75.6%) of 2-(1,1-dimethoxyethyl)-1,3-thiazole as an oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-Thiazol-2-yl-ethanone (7 g) in dry methanol (100 ml) was added trimethyl orthoformate (35 ml) and p-toluenesulfonic acid (10 g) and the resulting mixture was heated at 50° C. for 12 hours. The mixture was cooled to ambient and concentrated, partitioned between saturated sodium bicarbonate and diethyl ether (100 ml). The organic phase was removed and washed with saturated sodium bicarbonate and brine, dried (magnesium sulfate), filtered and concentrated to afford the sub-title compound as crude product. The product could be further purified if necessary by flash chromatography (20% ethyl acetate/petroleum ether) to afford the sub-title compound in quantitative yield as yellow oil (9.5 g); 1H NMR (400 Mhz, CDCl3) δ 1.75 (3H, s), 3.25 (6H, s), 7.3 (1H, s), 7.85 (1H, s); MS (ES+) 174.1 (M+1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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